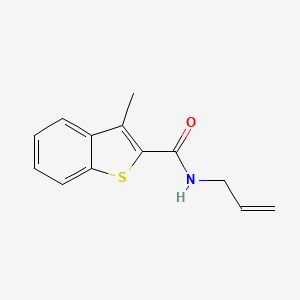
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methyl group at the third position, a prop-2-enyl group attached to the nitrogen atom, and a carboxamide group at the second position of the benzothiophene ring.
Vorbereitungsmethoden
The synthesis of 3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate amine, such as prop-2-enylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Methylation: The final step involves the methylation of the benzothiophene ring at the third position using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophilic reagents: Nitric acid, halogens
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
3-methyl-1-benzothiophene-2-carboxamide: Lacks the prop-2-enyl group, which may affect its biological activity and chemical reactivity.
N-prop-2-enyl-1-benzothiophene-2-carboxamide: Lacks the methyl group at the third position, which may influence its physical properties and interactions with molecular targets.
3-chloro-6-methyl-N,N-bis(prop-2-enyl)-1-benzothiophene-2-carboxamide: Contains additional substituents, such as a chlorine atom and an extra prop-2-enyl group, which may enhance its biological activity or alter its chemical behavior.
Eigenschaften
IUPAC Name |
3-methyl-N-prop-2-enyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-3-8-14-13(15)12-9(2)10-6-4-5-7-11(10)16-12/h3-7H,1,8H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIRHRKLLOVKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

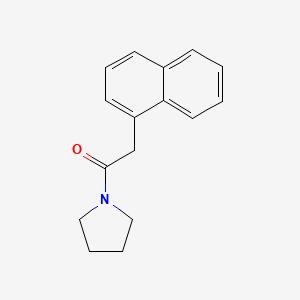
![1-[(2-chlorophenyl)methyl]-N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7672179.png)
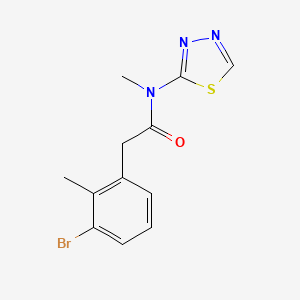
![2-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7672208.png)
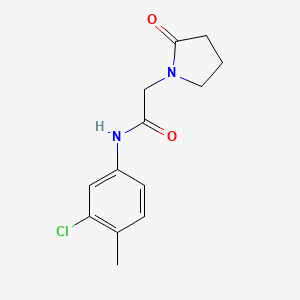
![1-[3-(But-2-ynylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672220.png)
![N-methyl-2-oxo-N-[2-[4-(trifluoromethyl)phenoxy]ethyl]-1H-pyridine-4-carboxamide](/img/structure/B7672223.png)
![[1-[(2-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7672234.png)

![3-[2-(2,2,3,3-Tetrafluoropropoxy)ethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7672248.png)
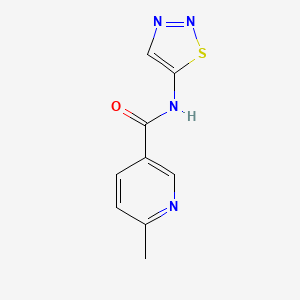
![3-[(1-Ethyl-4-fluorobenzimidazol-2-yl)methyl]-1,3,4-thiadiazol-2-one](/img/structure/B7672259.png)
![2-[(3-Chloro-4-fluorophenyl)methylsulfanyl]-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7672273.png)
